molecular formula C14H17NO B12918085 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol CAS No. 94769-54-7

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol

Cat. No.: B12918085
CAS No.: 94769-54-7
M. Wt: 215.29 g/mol
InChI Key: FNOSGXZNQICRDP-UHFFFAOYSA-N
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Description

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 4-phenyl-1-(prop-2-yn-1-yl)piperidin-4-one.

    Reduction: Formation of 4-phenyl-1-(prop-2-en-1-yl)piperidin-4-ol or 4-phenyl-1-(propyl)piperidin-4-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Lacks the prop-2-yn-1-yl and hydroxyl groups.

    1-Phenyl-4-(prop-2-yn-1-yl)piperidine: Lacks the hydroxyl group.

    4-Phenyl-1-(prop-2-en-1-yl)piperidin-4-ol: Contains an alkene instead of an alkyne.

Uniqueness

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol is unique due to the presence of both the prop-2-yn-1-yl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

94769-54-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-phenyl-1-prop-2-ynylpiperidin-4-ol

InChI

InChI=1S/C14H17NO/c1-2-10-15-11-8-14(16,9-12-15)13-6-4-3-5-7-13/h1,3-7,16H,8-12H2

InChI Key

FNOSGXZNQICRDP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC(CC1)(C2=CC=CC=C2)O

Origin of Product

United States

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